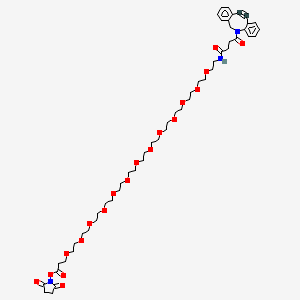
DBCO-PEG13-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG13-NHS ester is a polyethylene glycol-based linker that contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to react specifically and efficiently with primary amines to form stable amide bonds. The hydrophilic PEG13 arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance during ligation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG13-NHS ester typically involves the conjugation of a DBCO group to a PEG13 linker, followed by the introduction of an NHS ester group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure efficient coupling .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: DBCO-PEG13-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The common reagents used in the reactions involving DBCO-PEG13-NHS
Properties
Molecular Formula |
C52H75N3O19 |
|---|---|
Molecular Weight |
1046.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C52H75N3O19/c56-48(11-12-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)53-16-18-62-20-22-64-24-26-66-28-30-68-32-34-70-36-38-72-40-42-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-52(60)74-55-50(58)13-14-51(55)59/h1-8H,11-43H2,(H,53,56) |
InChI Key |
MJZJKWIYVHAZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















